molecular formula C11H19N3O2 B15327143 4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid

4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid

Cat. No.: B15327143
M. Wt: 225.29 g/mol
InChI Key: YICKBZXNRJEJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propylamino group and the butanoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrazole ring and the amino group can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-1h-pyrazol-1-yl)benzoic acid: Shares the pyrazole ring but differs in the presence of a benzoic acid group instead of the butanoic acid and propylamino groups.

    3-(3-Methyl-1h-pyrazol-1-yl)propanoic acid: Similar structure but lacks the propylamino group.

Uniqueness

4-(3-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

4-(3-methylpyrazol-1-yl)-2-(propylamino)butanoic acid

InChI

InChI=1S/C11H19N3O2/c1-3-6-12-10(11(15)16)5-8-14-7-4-9(2)13-14/h4,7,10,12H,3,5-6,8H2,1-2H3,(H,15,16)

InChI Key

YICKBZXNRJEJMB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CCN1C=CC(=N1)C)C(=O)O

Origin of Product

United States

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